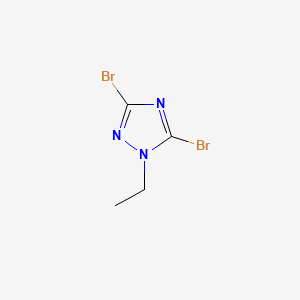

3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWGAWDIDNUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole

Precursor Chemistry and Synthetic Pathways to the 1,2,4-Triazole (B32235) Core

The construction of the foundational 1,2,4-triazole ring is a critical first step, and numerous synthetic routes have been developed, starting from a variety of simple, acyclic precursors. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the resulting triazole. frontiersin.orgnih.gov

Common strategies involve the cyclization of linear compounds containing the requisite nitrogen and carbon atoms. One-pot syntheses are increasingly favored for their efficiency. isres.org For instance, a widely used approach involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen single or double bond. organic-chemistry.org

Key synthetic pathways to the 1,2,4-triazole core include:

From Hydrazides and Amidines: A general and highly regioselective one-pot process allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

From Nitriles and Hydrazines: A base-mediated annulation of nitriles with hydrazines provides a rapid and efficient route to 1,3,5-trisubstituted 1,2,4-triazoles, liberating ammonia (B1221849) gas as the only byproduct. nih.gov

From Amidrazones: Amidrazones serve as versatile precursors that can be cyclized with various reagents. For example, reaction with diethyl azodicarboxylate under basic conditions yields 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. nih.gov Oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable medium like polyethylene (B3416737) glycol, also produces 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Copper-Catalyzed Cyclizations: Transition-metal catalysis, particularly with copper, has enabled efficient syntheses. A copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines using air or oxygen as the oxidant provides a facile route to a wide range of 1,2,4-triazole derivatives. frontiersin.orgorganic-chemistry.org

Table 1: Selected Synthetic Pathways to the 1,2,4-Triazole Core

| Precursor 1 | Precursor 2 | Method/Catalyst | Key Features |

| Hydrazines | Formamide (B127407) | Microwave Irradiation (catalyst-free) | Simple, mild, and efficient with excellent functional-group tolerance. organic-chemistry.org |

| Nitriles | Hydrazines | Base-mediated | Rapid, efficient, tolerates various functional groups. |

| Amidines | Nitriles | Copper-catalyzed, O₂ oxidant | High yields, forms 3,5-disubstituted triazoles. frontiersin.orgnih.gov |

| Amidrazones | Aldehydes | Ceric Ammonium Nitrate (CAN) | Environmentally benign, uses recyclable solvent. organic-chemistry.org |

| Hydrazides | Secondary Amides | Triflic Anhydride / Microwave | One-pot synthesis of 3,4,5-trisubstituted triazoles. organic-chemistry.org |

Regioselective Bromination Strategies for the 3,5-Positions of the Triazole Ring

Once the 1H-1,2,4-triazole core is formed, the next step towards the target compound is the introduction of bromine atoms at the 3- and 5-positions. The 1,2,4-triazole ring is an electron-rich heterocycle, making it susceptible to electrophilic halogenation. The carbon atoms at positions 3 and 5 are electronically activated and are the typical sites for such substitutions. The commercial availability of 3,5-dibromo-1H-1,2,4-triazole confirms the viability of this transformation. sigmaaldrich.combldpharm.comnih.gov

Direct bromination is the most common strategy. The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity, minimizing side reactions.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of heterocyclic compounds. nih.gov It is favored for its ease of handling and its ability to provide a low, steady concentration of bromine, which can help control the reaction and prevent over-bromination. The reaction is typically carried out in a suitable organic solvent.

Elemental Bromine (Br₂): While more reactive and hazardous than NBS, elemental bromine can also be used for the direct bromination of the triazole ring. The reaction often requires careful control of stoichiometry and temperature to selectively yield the desired 3,5-dibromo product.

Green Bromination Methods: Alternative methods using a combination of an ammonium halide salt (like NH₄Br) and an oxidant such as hydrogen peroxide (H₂O₂) in an acidic solvent have been developed. researchgate.net This approach is considered a greener alternative to traditional methods, with yields and selectivities often comparable to those achieved with NBS. researchgate.net

The synthesis proceeds via electrophilic substitution where the bromine electrophile (Br⁺ or a polarized bromine species) attacks the electron-rich C3 and C5 positions of the triazole ring, leading to the substitution of hydrogen atoms.

N-Alkylation Techniques for the 1-Ethyl Moiety: Strategies for Avoiding Isomerization

The final step in the synthesis is the introduction of the ethyl group onto a nitrogen atom of the 3,5-dibromo-1H-1,2,4-triazole precursor. This step presents a significant regioselectivity challenge. The 1,2,4-triazole anion, formed upon deprotonation, is an ambident nucleophile with three potential sites for alkylation: N1, N2, and N4. This can lead to a mixture of constitutional isomers.

The presence of bulky and electron-withdrawing bromine atoms at the C3 and C5 positions plays a crucial role in directing the alkylation. scielo.br These substituents create steric hindrance around the adjacent N2 and N4 positions, thereby favoring the attachment of the ethyl group at the less sterically encumbered N1 position.

Several strategies are employed to control the regioselectivity of the N-alkylation:

Choice of Base and Solvent: The use of a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of the 1-substituted isomer in the alkylation of 1,2,4-triazoles. slideshare.net The solvent can also influence the isomer ratio; for instance, DMF is commonly used for such alkylation reactions. organic-chemistry.org

Nature of the Alkylating Agent: The reaction is typically performed with an ethyl halide (e.g., ethyl iodide, ethyl bromide) or ethyl tosylate. The nature of the leaving group can influence the reaction rate and selectivity.

Directed Alkylation: In some systems, substituents can be used as directing groups. For example, studies on 4,5-dibromo-1,2,3-triazoles have shown that the bromine atoms effectively direct alkylation to the N2 position. scielo.brresearchgate.net For the 3,5-dibromo-1,2,4-triazole, this steric and electronic influence favors N1 alkylation. A specific synthetic example involves the N-butylation of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole using potassium carbonate as the base in DMF, which proceeds to give the N1-alkylated product. rroij.com

Table 2: Factors Influencing Regioselectivity in N-Alkylation of 1,2,4-Triazoles

| Factor | Strategy for N1-Selectivity | Rationale | Reference(s) |

| Substituents | Use of 3,5-dibromo precursor | Bromo groups at C3/C5 sterically hinder N2/N4 positions. | scielo.br |

| Base | Use of a hindered, non-nucleophilic base (e.g., DBU) | Minimizes side reactions and favors the kinetic product. | slideshare.net |

| Solvent | Aprotic polar solvents (e.g., DMF, THF) | Effectively solvates the cation of the base and facilitates the SN2 reaction. | organic-chemistry.org |

| Temperature | Lower temperatures | Can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. | organic-chemistry.org |

Optimization of Reaction Conditions and Yields in 3,5-Dibromo-1-ethyl-1H-1,2,4-triazole Synthesis (e.g., Microwave-Assisted Synthesis)

To enhance the efficiency of triazole synthesis, significant effort has been directed towards optimizing reaction conditions. A key development in this area is the application of microwave-assisted organic synthesis (MAOS). rsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity compared to conventional heating methods. nih.govresearchgate.net

This technology can be applied to multiple steps in the synthesis of this compound:

Formation of the Triazole Core: The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Similarly, the cyclodehydration of hydrazides with secondary amides to form 3,4,5-trisubstituted 1,2,4-triazoles can be effectively induced by microwaves. isres.orgorganic-chemistry.org

The advantages stem from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Formation

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |

| Synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole | 10 hours | 8-9 minutes | Significant time reduction | nih.govresearchgate.net |

| Cyclization of hydrazines and amides | > 4 hours | 1 minute | 85% yield achieved rapidly | nih.gov |

| Cycloaddition of nitriles (hydrothermal vs. MW) | 72 hours | 1.5 hours | 85% yield, major time saving | nih.gov |

| Synthesis from hydrazines and formamide | Several hours | 10 minutes | Good yields (54-81%) in short time | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthetic Routes for Halogenated Triazoles

In line with the principles of green chemistry, modern synthetic strategies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inresearchgate.net Several green approaches are applicable to the synthesis of halogenated triazoles like this compound.

Green Solvents and Solvent-Free Reactions: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water or recyclable media such as polyethylene glycol is a key strategy. nih.govresearchgate.net In some cases, reactions can be run under solvent-free conditions, often facilitated by microwave irradiation or immobilization on a solid support, which dramatically reduces waste. rasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted synthesis is itself a green technique due to its high energy efficiency and reduction of reaction times. rsc.orgrsc.org Ultrasonic irradiation is another alternative energy source that can promote reactions.

Greener Reagents and Catalysts: The development of less hazardous reagents is crucial. For the bromination step, using a system of hydrogen peroxide (which produces water as a byproduct) and an ammonium halide salt is a greener alternative to reagents like elemental bromine or even NBS. researchgate.net The use of recyclable, heterogeneous catalysts instead of stoichiometric reagents or homogeneous metal catalysts simplifies purification and reduces waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. One-pot and multicomponent reactions are particularly effective in this regard. researchgate.net

Table 4: Green Chemistry Strategies for Halogenated Triazole Synthesis

| Green Chemistry Principle | Approach | Example Application | Reference(s) |

| Safer Solvents & Auxiliaries | Use of water or recyclable solvents (PEG) | Suzuki coupling in water; Oxidative cyclization in PEG. | organic-chemistry.orgnih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times and energy consumption for triazole core formation and functionalization. | rsc.orgrasayanjournal.co.inrsc.org |

| Safer Chemistry | Use of less hazardous reagents | H₂O₂/NH₄Br for bromination instead of Br₂. | researchgate.net |

| Catalysis | Use of recyclable heterogeneous catalysts | MCM-41-supported copper catalyst for cyclization. | organic-chemistry.org |

| Waste Prevention | One-pot, multicomponent reactions | Synthesis of triazoles from multiple starting materials in a single step, reducing intermediate isolation and purification steps. | researchgate.net |

Chemical Reactivity and Functionalization of 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching at the Brominated Sites

Halogen-metal exchange is a powerful strategy for converting carbon-halogen bonds into carbon-metal bonds, thereby generating a nucleophilic carbon center that can react with various electrophiles. For 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, this transformation typically involves treatment with strong bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium), at low temperatures to prevent side reactions.

The exchange can occur at either the C3 or C5 position. Monometalation is typically achieved by using one equivalent of the organolithium reagent. The resulting lithiated triazole is a potent nucleophile and can be quenched with a diverse range of electrophiles to introduce new functional groups. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Quenching with carbon dioxide followed by an acidic workup provides the corresponding carboxylic acid, while reaction with alkyl halides can introduce new alkyl chains.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar halogenated heterocyclic systems. The choice of solvent and temperature is critical to ensure high yields and prevent decomposition or undesired side reactions like rearrangement or fragmentation of the triazole ring.

Table 1: Representative Halogen-Metal Exchange and Electrophilic Quenching Reactions (Note: This table is illustrative, based on general principles of halogen-metal exchange on bromo-heterocycles, as specific examples for the title compound are limited.)

| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group at C3/C5 | Reaction Conditions |

|---|---|---|---|

| n-BuLi | DMF (N,N-Dimethylformamide) | -CHO (Formyl) | THF, -78 °C |

| n-BuLi | CO₂ | -COOH (Carboxyl) | THF, -78 °C then H₃O⁺ |

| n-BuLi | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) | THF, -78 °C |

| n-BuLi | I₂ | -I (Iodo) | THF, -78 °C |

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Sites (e.g., Suzuki, Sonogashira, Negishi, Chan-Lam)

The bromine atoms at the C3 and C5 positions of this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. sigmaaldrich.com

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the dibromo-triazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgopenreviewhub.org This reaction is highly versatile and tolerates a wide range of functional groups. By controlling the stoichiometry of the reagents, it is possible to achieve either mono- or di-arylation/vinylation at the C3 and C5 positions. Studies on related compounds like 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole have demonstrated successful Suzuki couplings to create conjugated systems. openreviewhub.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the dibromo-triazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This method is the most common way to introduce alkynyl moieties onto an aromatic or heterocyclic ring. organic-chemistry.org Research on the chemoselective Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that the C-Br bonds react preferentially over C-Cl bonds, suggesting that the C-Br bonds on the triazole ring would be highly reactive under these conditions. rsc.org This allows for the synthesis of mono- or di-alkynylated triazoles.

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner with the dibromo-triazole, catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows the reaction to proceed under milder conditions. nih.gov This reaction is particularly useful for introducing alkyl, aryl, and vinyl groups and is known for its high functional group tolerance, although the organozinc reagents are sensitive to moisture and air. wikipedia.orgyoutube.com

Chan-Lam Coupling: The Chan-Lam coupling reaction typically forms aryl-heteroatom bonds by reacting a boronic acid with an N-H or O-H containing compound in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org Therefore, it is not the standard method for functionalizing a C-Br bond. The more appropriate reaction for coupling amines or alcohols at the brominated sites would be the Buchwald-Hartwig amination. The Chan-Lam reaction is, however, highly relevant for the N-arylation of the parent 3,5-dibromo-1H-1,2,4-triazole before the introduction of the ethyl group. researchgate.netnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)₂ / R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | C-C (sp², sp³) |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ + CuI | C-C (sp) |

| Negishi | R-Zn-X | Pd(PPh₃)₄, Ni(acac)₂ | C-C (sp³, sp², sp) |

| Chan-Lam | R'-NH₂ / R'-OH (on N-H triazole) | Cu(OAc)₂ | C-N / C-O |

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Triazole Ring

The 1,2,4-triazole (B32235) ring is considered π-deficient due to the influence of its three nitrogen atoms, which withdraw electron density from the carbon atoms. chemicalbook.com This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by good leaving groups like bromine. baranlab.org In this compound, the two bromine atoms act as both activating groups (through induction) and leaving groups.

SNAr reactions on this substrate would involve the attack of a nucleophile (e.g., alkoxides, thiolates, amines) at the C3 or C5 position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Subsequent departure of the bromide ion restores the aromaticity of the triazole ring.

The feasibility and rate of SNAr reactions are enhanced by the electron-withdrawing nature of the triazole ring itself and the additional inductive effect of the second bromine atom. mdpi.com While SNAr is less common on many heterocycles without strong activation, the π-deficient nature of the triazole core makes it a more viable pathway compared to more electron-rich systems. baranlab.orgresearchgate.net Depending on the reaction conditions and the nucleophile, selective mono-substitution or di-substitution can be achieved.

Reactivity of the Triazole Nitrogen Atoms for Further Derivatization and Heterocyclic Annulation

In this compound, the N1 position is already occupied by an ethyl group. The remaining nitrogen atoms, N2 and N4, possess lone pairs of electrons and are potential sites for further chemical modification. nih.gov

Further Derivatization: The N2 and N4 atoms can act as nucleophiles. For example, they can be targeted in quaternization reactions with alkyl halides to form triazolium salts. The relative nucleophilicity of N2 versus N4 can be influenced by steric and electronic factors. Protonation and electrophilic attack are generally favored at the N4 position in 1-substituted-1,2,4-triazoles. chemicalbook.com These triazolium salts can be precursors for N-heterocyclic carbenes or can be used as ionic liquids.

Heterocyclic Annulation: The nitrogen atoms of the triazole ring can participate in cyclization reactions to form fused heterocyclic systems. These reactions, often involving intramolecular cyclization of a pre-functionalized substrate, are a powerful tool for building complex polycyclic scaffolds. For example, a functional group introduced at the C5 position could be designed to react with the N4 atom to form a new fused ring. Such strategies have been used to create novel scaffolds like pyrrolo[1,2-a] openreviewhub.orgresearchgate.netmdpi.comtriazolo[3,4-c]pyrazines from related triazole precursors. elsevierpure.com

Thermal and Photochemical Transformations of this compound

The study of thermal and photochemical reactions of this compound is a more specialized area. The stability and transformation pathways under heat or light depend on the strength of the bonds within the molecule and the available electronic transitions.

Thermal Reactivity: 1,2,4-Triazoles are generally aromatic and possess significant thermal stability. frontiersin.org However, at high temperatures, fragmentation or rearrangement could occur. The C-Br bonds are typically the weakest bonds in the molecule (after the N-N bond) and could be susceptible to homolytic cleavage upon heating, potentially initiating radical reactions. In the presence of other reagents, heating can drive various reactions, such as the tandem reactions observed in related 1,2,4-triazol-5-ylidenes which rearrange to form amidinotriazoles. nih.gov

Photochemical Reactivity: The photochemical behavior of bromo-heterocycles often involves the cleavage of the carbon-bromine bond. Upon absorption of UV light, the C-Br bond can undergo homolysis to generate a triazolyl radical and a bromine radical. These reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other molecules present in the system. Such photochemical pathways could be exploited to generate new C-C or C-heteroatom bonds in a regioselective manner, differing from the outcomes of thermal or transition-metal-catalyzed reactions.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, one can confirm the connectivity and electronic environment of the atoms within the molecule.

While specific, experimentally-derived NMR data for this compound is not extensively reported in publicly available literature, the expected spectral features can be predicted based on the chemical structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene (B1212753) protons (-CH₂-) adjacent to the triazole nitrogen would appear as a quartet, due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) would, in turn, appear as a triplet, resulting from coupling to the two methylene protons. The exact chemical shifts would be influenced by the electron-withdrawing nature of the dibrominated triazole ring.

¹³C NMR: The carbon NMR spectrum would feature four distinct signals. Two signals would correspond to the carbon atoms of the ethyl group (methylene and methyl). The other two signals would be for the C3 and C5 carbons of the triazole ring. These ring carbons are directly bonded to bromine atoms, which would shift their resonance significantly downfield. The quadrupolar nature of bromine nuclei might lead to broadening of these carbon signals.

¹⁵N NMR: The nitrogen NMR spectrum would be crucial for probing the electronic structure of the triazole ring. Three signals would be expected, corresponding to the N1, N2, and N4 atoms. The chemical shift of the N1 atom would be directly affected by the attached ethyl group, while the shifts of N2 and N4 would be influenced by the adjacent bromine-substituted carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.2 | Quartet (q) | ~7 | N-CH₂ -CH₃ |

| ¹H | ~1.5 | Triplet (t) | ~7 | N-CH₂-CH₃ |

| ¹³C | ~145 | Singlet (s) | - | C3 / C5 |

| ¹³C | ~45 | Singlet (s) | - | N-CH₂ -CH₃ |

| ¹³C | ~15 | Singlet (s) | - | N-CH₂-CH₃ |

To unambiguously assign the NMR signals and confirm the molecular structure, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a correlation between the methylene proton signal and the methylene carbon signal, as well as between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation from the methylene protons of the ethyl group to the C5 carbon of the triazole ring, confirming the site of ethylation at the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. It could reveal through-space interactions between the protons of the ethyl group and the triazole ring, providing insights into the molecule's preferred conformation in solution.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not found in the reviewed literature, a study of its parent compound, 3,5-dibromo-1H-1,2,4-triazole, provides a basis for understanding the expected molecular geometry. scispace.com

An X-ray diffraction analysis would provide highly precise measurements of all geometric parameters.

Bond Lengths: The C-Br, C-N, and N-N bond lengths within the triazole ring would be determined with high accuracy. The C3-N4 and C5-N4 bonds are expected to be shorter than other C-N bonds in the ring, indicating some double bond character. scispace.com The bond lengths of the N-ethyl group would also be precisely measured.

Bond Angles: The internal angles of the five-membered triazole ring would be defined, revealing any distortion from a perfect pentagon caused by the bulky bromine substituents. The influence of the bromine atoms is expected to make the N2–C3–N4 and N4–C5–N1 angles larger than other ring angles. scispace.com

Torsional Angles: These angles would describe the conformation of the ethyl group relative to the planar triazole ring.

Table 2: Expected Key Geometric Parameters from X-ray Diffraction (Note: Values are based on expected trends and data from the related compound 3,5-dibromo-1H-1,2,4-triazole. scispace.com Specific experimental data is not publicly available.)

| Parameter | Expected Value |

| C3-Br Bond Length | ~1.86 Å |

| C5-Br Bond Length | ~1.86 Å |

| C-N (ring) Bond Lengths | 1.31 - 1.36 Å |

| N-N (ring) Bond Length | ~1.38 Å |

| N1-C(ethyl) Bond Length | ~1.47 Å |

| N2-C3-N4 Angle | > 110° |

| C-N1-C(ethyl) Angle | ~125° |

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular forces. The introduction of the ethyl group, in place of the N-H proton of the parent compound, would significantly alter the crystal packing. While the parent compound forms extensive networks through N-H···N hydrogen bonds, the ethyl derivative cannot. scispace.com Instead, the following interactions would be critical:

Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) could form attractive interactions with electronegative atoms, such as the nitrogen atoms of neighboring triazole rings (Br···N). These interactions are significant in the crystal structures of similar halogenated triazoles. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can provide information on molecular symmetry and conformation.

The spectra for this compound would be characterized by vibrations of the triazole ring and the ethyl substituent. The IR spectrum of the parent compound, 3,5-dibromo-1H-1,2,4-triazole, shows characteristic ring stretching and bending modes. scispace.com For the ethyl derivative, additional bands corresponding to the C-H stretching and bending of the ethyl group would be prominent.

Table 3: Predicted Vibrational Band Assignments for this compound (Note: Wavenumbers are approximate and based on typical functional group frequencies and data from related triazole compounds. scispace.comijrpc.comresearchgate.net Specific experimental data is not publicly available.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 2980 - 2850 | C-H stretching (ethyl group) | FT-IR, Raman |

| ~1530 | C=N/N=N stretching (triazole ring) | FT-IR, Raman |

| 1470 - 1440 | CH₂ bending (scissoring) | FT-IR, Raman |

| 1380 - 1370 | CH₃ symmetric bending (umbrella) | FT-IR |

| 1280 - 1100 | Ring stretching/breathing modes | FT-IR, Raman |

| ~1050 | C-N stretching | FT-IR, Raman |

| 700 - 500 | C-Br stretching | FT-IR, Raman |

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile, as some modes may be strong in one technique and weak or silent in the other, governed by the change in dipole moment (IR) or polarizability (Raman) during the vibration.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

The calculated monoisotopic mass of this compound is approximately 254.8999 Da. HRMS analysis would be expected to confirm this exact mass, thereby verifying the elemental composition of C₄H₅Br₂N₃.

The fragmentation of 1,2,4-triazole (B32235) derivatives in mass spectrometry often involves characteristic losses of small neutral molecules. For this compound, the fragmentation pathways are anticipated to be influenced by the ethyl group at the N1 position and the two bromine atoms.

A plausible fragmentation pathway would likely initiate with the loss of the ethyl group (C₂H₅•, 29 Da) or ethene (C₂H₄, 28 Da) via a rearrangement. Subsequent or alternative fragmentation could involve the cleavage of the triazole ring and the loss of bromine radicals (Br•, 79/81 Da).

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 255.8978 | Protonated molecular ion |

| [M-C₂H₄]⁺ | 227.8837 | Loss of ethene |

| [M-C₂H₅]⁺ | 226.8759 | Loss of ethyl radical |

| [M-Br]⁺ | 175.9883 | Loss of a bromine radical |

| [M-HBr]⁺ | 174.9805 | Loss of hydrogen bromide |

Note: The m/z values are predicted and would require experimental verification.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Structure

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties. As with HRMS, specific experimental UV-Vis and fluorescence data for this compound are not extensively documented. However, the spectroscopic properties can be inferred by examining related triazole compounds.

The electronic spectrum of 1,2,4-triazole derivatives is typically characterized by π → π* and n → π* transitions. The introduction of bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2,4-triazole. The N-ethyl group is not a strong chromophore but may have a minor influence on the electronic environment of the triazole ring.

It is anticipated that this compound will exhibit absorption maxima in the UV region. The fluorescence properties of triazoles can vary significantly based on their substituents and the rigidity of their structure. Many triazole derivatives are known to be fluorescent, and it is plausible that this compound would also exhibit fluorescence upon excitation at its absorption maxima. The emission wavelength would be at a lower energy (longer wavelength) than the absorption, in accordance with Stokes' shift.

Interactive Data Table: Expected Spectroscopic Properties of this compound

| Spectroscopic Parameter | Expected Range/Value | Transition Type |

| Absorption Maximum (λmax) | 220 - 280 nm | π → π* |

| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | - |

| Emission Maximum (λem) | > 280 nm | Fluorescence |

| Stokes' Shift | Variable | - |

Note: These are expected values based on related compounds and require experimental confirmation.

Computational and Theoretical Investigations of 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the optimized geometry, total energy, and other electronic properties. For the 1,2,4-triazole (B32235) system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, have been employed to assign vibrational spectra and analyze molecular properties. nih.gov These calculations provide a fundamental understanding of the molecule's stability and electronic configuration.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For many 1,2,4-triazole derivatives, the HOMO is often distributed over the triazole ring and its substituents, while the LUMO is also localized on the heterocyclic core. researchgate.net The introduction of an ethyl group at the N1 position, compared to a simple hydrogen in the parent 3,5-dibromo-1H-1,2,4-triazole, would be expected to slightly raise the energy of the HOMO due to the electron-donating inductive effect of the alkyl group. This, in turn, could marginally decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity. Studies on various triazoles have shown that the HOMO-LUMO gap can be precisely tuned by substituents, which affects their electronic and optical properties. researchgate.net

Table 1: Illustrative Frontier Orbital Data for a Related Triazole Derivative Note: This data is for a different triazole compound and serves to illustrate the typical values obtained from DFT calculations. Specific values for 3,5-dibromo-1-ethyl-1H-1,2,4-triazole would require dedicated computation.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical Reactivity/Stability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For 1,2,4-triazoles, the nitrogen atoms of the ring are typically regions of negative electrostatic potential, making them potential sites for hydrogen bonding or coordination with electrophiles. researchgate.netresearchgate.net The bromine atoms in this compound would also influence the MEP, creating regions of negative potential around them. The hydrogen atoms of the ethyl group would exhibit positive potential. An MEP analysis would be critical in understanding the intermolecular interactions and the reactive behavior of the molecule. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, UV-Vis, IR)

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. By simulating spectra (NMR, UV-Vis, IR), researchers can confirm molecular structures and assign experimental signals to specific atomic and molecular motions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). rsc.org Comparing calculated shifts with experimental data helps in the definitive assignment of complex spectra, especially for heterocyclic compounds where signals can be closely spaced. rsc.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis helps in understanding the electronic transitions, often from HOMO to LUMO, that are responsible for the molecule's absorption of light. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when scaled appropriately, typically show excellent agreement with experimental IR spectra. This allows for the precise assignment of each absorption band to a specific vibrational mode (e.g., C-H stretch, C=N stretch, ring vibrations). For the parent compound, 3,5-dibromo-1,2,4-triazole, experimental IR spectra have been recorded and assigned. scispace.com

Table 2: Experimental IR Bands for the Parent Compound 3,5-Dibromo-1,2,4-triazole Note: These assignments are based on the N-H containing parent molecule. The spectrum of the N-ethyl derivative would differ, notably lacking the N-H bands and including C-H stretching and bending modes from the ethyl group.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100 | N-H stretching |

| ~1500-1600 | C=N and C-N stretching |

| ~467 | C-Br stretching |

| ~365 | C-Br bending |

Source: scispace.com

Reaction Mechanism Elucidation via Computational Transition State Search for Derivatives

Computational chemistry is instrumental in mapping out reaction pathways and understanding mechanisms. By locating and characterizing the energies of reactants, products, and, most importantly, transition states, a detailed energy profile for a reaction can be constructed. This approach can elucidate the feasibility of a proposed mechanism and explain the regioselectivity and stereoselectivity of reactions involving triazole derivatives. For instance, studies on the reactions of substituted triazoles have used computational methods to determine why certain products are formed over others by comparing the activation energies of different possible pathways. mdpi.com Such investigations for derivatives of this compound could predict its behavior in substitution or cycloaddition reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics calculations are typically performed on single molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or within a biological system. nih.gov For this compound, MD simulations could be used to:

Study Solvent Effects: Simulate how solvent molecules (e.g., water, ethanol) arrange around the solute and affect its conformation and properties. This is crucial for understanding its behavior in solution. MD simulations are particularly powerful when studying the interaction of a molecule with a biological target, like an enzyme, providing insights into binding stability and dynamics. nih.gov

In Silico Prediction of Reactivity and Selectivity in Novel Transformations

In silico methods encompass a broad range of computational techniques used to predict the chemical properties and reactivity of molecules before they are synthesized. By analyzing calculated properties like frontier molecular orbitals, charge distributions, and reactivity indices (e.g., Fukui functions), researchers can predict how a molecule like this compound might behave in a novel chemical transformation. This predictive power can guide synthetic efforts, for example, by identifying the most likely site for nucleophilic substitution on the triazole ring or predicting its potential as a ligand in catalysis. Such predictive studies are a key component of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties.

Coordination Chemistry of 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole As a Ligand

Binding Modes and Coordination Sites with Transition Metal Ions

For 1,2,4-triazole (B32235) ligands, the most common binding mode involves coordination through the nitrogen atoms at the 2- and 4-positions, which can act as a bridge between two metal centers. This N2,N4-bridging is fundamental to the formation of polynuclear chain and grid-like structures. The ethyl group at the N1 position of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole would sterically hinder coordination at this nitrogen, thus favoring the N2,N4-bridging mode. The bromine substituents at the 3- and 5-positions are generally not involved in coordination but can influence the electronic properties of the triazole ring and the resulting complexes through inductive effects.

Synthesis and Spectroscopic Characterization of Metal-Organic Complexes and Coordination Polymers

The synthesis of metal complexes with 1,2,4-triazole ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often under solvothermal conditions. nih.gov The resulting products can be discrete mononuclear or polynuclear complexes, or extended coordination polymers, depending on the reaction conditions, the metal-to-ligand ratio, and the counter-anions present. nih.govnih.gov

Characterization of these complexes would involve a range of spectroscopic techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the triazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would confirm the structure of the ligand within the complex.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, confirming the binding modes and coordination geometry around the metal ion.

Spin Crossover Phenomena in Triazole-Based Coordination Compounds

One of the most remarkable properties of 1,2,4-triazole-based coordination compounds, particularly with iron(II), is the spin crossover (SCO) phenomenon. nih.govbohrium.com This involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. The N2,N4-bridging of the triazole ligand is crucial for the cooperative interactions between metal centers that often lead to abrupt spin transitions with thermal hysteresis, a key feature for potential applications in molecular switches and data storage. The electronic and steric effects of the substituents on the triazole ring can significantly influence the spin transition temperature and the completeness of the transition. The ethyl group on this compound could play a role in tuning these properties. nih.gov

Applications in Catalysis with Metal-Triazole Frameworks

Metal-organic frameworks (MOFs) based on triazole ligands have shown promise as heterogeneous catalysts for various organic reactions. nih.govnih.gov The porous nature of these frameworks, combined with the presence of accessible metal sites and functional organic linkers, can lead to high catalytic activity and selectivity. For instance, copper-based triazole MOFs have been investigated for the cycloaddition of CO₂ with epoxides. nih.gov The catalytic performance is often dependent on the pore size and the chemical environment within the framework. While no specific catalytic applications of frameworks made from this compound have been reported, this remains a potential area of investigation.

Supramolecular Assemblies and Crystal Engineering Involving 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole

Design and Self-Assembly Strategies for Ordered Structures

The design and synthesis of ordered supramolecular structures rely on predictable and reliable non-covalent interactions. For 1,2,4-triazole (B32235) derivatives, these strategies often involve leveraging hydrogen bonding, halogen bonding, and π-π stacking to guide the self-assembly process. In the case of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, the presence of two bromine atoms and a heterocyclic ring suggests its potential as a building block (tecton) in crystal engineering.

However, there is no specific research available in the scientific literature detailing the design and successful self-assembly of ordered structures using this compound as the primary component. Research on related triazoles, such as 3,5-diamino-1H-1,2,4-triazole (guanazole), has shown their utility in forming hydrogen-bonded self-assembled systems. researchgate.net The substitution of the N1-proton with an ethyl group in the target compound fundamentally alters its hydrogen-bonding capability, precluding the N-H···N interactions that are prominent in its parent compound, 3,5-dibromo-1H-1,2,4-triazole. researchgate.net Any self-assembly strategy would therefore need to rely on other interactions.

Role of Halogen Bonding in Crystal Packing and Network Formation

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The two bromine atoms on the triazole ring of this compound make it a prime candidate for participating in halogen bonding. These bromine atoms can act as potent halogen bond donors, interacting with Lewis bases such as nitrogen or oxygen atoms on adjacent molecules to form extended networks.

Studies on the parent compound, 3,5-dibromo-1H-1,2,4-triazole, have confirmed the presence of halogen-bonding interactions, which, in conjunction with hydrogen bonds, contribute to the formation of stable trimeric motifs in the crystal lattice. researchgate.net It is reasonable to hypothesize that halogen bonding would play a crucial role in the crystal packing of the ethyl derivative as well. These interactions could direct the formation of specific supramolecular synthons, which are key to predictable crystal engineering. Despite this potential, no published crystal structures or computational studies are available to confirm and describe the specific role and geometry of halogen bonds in the solid state of this compound.

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Pi-Pi Stacking, and C-H...X Interactions

The solid-state architecture of organic molecules is governed by a subtle interplay of various non-covalent interactions. For this compound, several such interactions are theoretically possible.

π-π Stacking: The electron-deficient 1,2,4-triazole ring can participate in π-π stacking interactions with other aromatic or heteroaromatic rings. These interactions, if present, would involve the parallel or offset stacking of the triazole rings, contributing to the cohesive energy of the crystal.

C-H···X Interactions: Interactions involving the C-H bonds of the ethyl group as weak donors and the nitrogen atoms of the triazole ring or the bromine atoms as acceptors (C-H···N and C-H···Br) are also plausible.

While these interactions are commonly observed in the crystal structures of other substituted triazoles, there are no specific crystallographic or theoretical studies that analyze their presence, geometry, and energetic contributions in the solid state of this compound.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of a substance can have different physical properties. Given the potential for various competing non-covalent interactions (halogen bonding, weak hydrogen bonds, π-π stacking), it is conceivable that this compound could exhibit polymorphism. The crystallization conditions, such as solvent and temperature, could influence which polymorph is formed.

Similarly, pseudopolymorphism, where solvate molecules are incorporated into the crystal lattice, could be possible. However, a search of the Cambridge Structural Database and the broader scientific literature reveals no reports on the existence of polymorphs or pseudopolymorphs for this compound. Studies on other triazole derivatives, such as 3-nitro-1,2,4-triazole, have identified and characterized different polymorphic forms, highlighting the general propensity for this class of compounds to exhibit such behavior. rsc.org

Co-crystallization and Host-Guest Chemistry Applications

Co-crystallization is a powerful technique in crystal engineering used to modify the physical properties of a solid by combining two or more different molecules in a single crystal lattice. The functional groups on this compound make it a potential candidate for forming co-crystals.

The bromine atoms can act as strong halogen bond donors, making the molecule suitable for co-crystallization with halogen bond acceptors.

The nitrogen atoms of the triazole ring can act as halogen or hydrogen bond acceptors.

This potential for forming well-defined intermolecular interactions could be exploited to design co-crystals with tailored architectures and properties. For instance, co-crystallization of the non-steroidal aromatase inhibitor anastrozole, which also contains a triazole moiety, has been achieved with halogen bond donors. researchgate.net Despite these possibilities, there are currently no published studies on the use of this compound in co-crystallization or as a component in host-guest systems.

Advanced Material Applications Excluding Biological/medical of 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole Derivatives

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

Derivatives of 1,2,4-triazoles are gaining attention in the field of optoelectronics due to their inherent electronic properties and high thermal stability. mdpi.com Organic compounds featuring donor-acceptor architectures connected by π-conjugated systems are integral to devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com The 1,2,4-triazole (B32235) moiety can act as an effective electron-accepting unit within these systems.

The 3,5-dibromo-1-ethyl-1H-1,2,4-triazole can serve as a key building block for such materials. The bromine atoms are readily displaced via cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl groups and the creation of extended π-conjugated systems. mdpi.com For instance, new luminophores based on 4-alkyl-4H-1,2,4-triazole cores have been synthesized by coupling with different boronic acids, demonstrating the viability of this approach. mdpi.comresearchgate.net These reactions can be accelerated using microwave irradiation or ultrasound, making the synthesis more efficient. mdpi.com

In the context of photovoltaics, donor-acceptor conjugated polymers incorporating 1,2,4-triazole derivatives as the electron-withdrawing unit have been synthesized. researchgate.net These polymers exhibit good thermal stability and solubility, which are crucial for device fabrication. researchgate.net The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of these polymers can be tuned by modifying the donor and acceptor units, making them promising candidates for use in polymer solar cells. researchgate.net Although research has not specifically focused on this compound, its derivatives, obtainable through substitution of the bromine atoms, could be integrated into similar polymer backbones for photovoltaic applications.

Table 1: Potential Optoelectronic Applications of 1,2,4-Triazole Derivatives

| Application | Role of 1,2,4-Triazole Derivative | Key Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or emissive layer component | High thermal stability, electron-accepting nature, tunable luminescence. mdpi.com |

Components in Functional Polymers and Frameworks

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of functional polymers and frameworks. The two bromine atoms can undergo polycondensation reactions, such as poly(aryl ether) synthesis, with various bisphenols to create high-performance polymers. ibm.com Polymers containing the 1,2,4-triazole unit in their backbone are known to be amorphous, thermally stable, and suitable for common processing techniques. ibm.com

For example, the synthesis of 1,2,4-triazole poly(aryl ethers) has been achieved through heterocyclic-activated displacement polymerization. ibm.com Monomers containing 3,5-bis(4'-fluorophenyl)-4-aryl-1,2,4-triazoles were polymerized with bisphenols to yield high molecular weight polymers with glass transition temperatures (Tg's) ranging from 185 to 230 °C. ibm.com A similar strategy could be employed with derivatives of this compound, where the bromine atoms are first substituted with activated fluoroaryl groups.

Furthermore, polymers containing 1,2,3-triazole units, which share structural similarities with 1,2,4-triazoles, have been synthesized from monomers with azide (B81097) and alkyne groups. mdpi.com These polymers are being explored as new functional materials due to the triazole ring's large dipole moment and its ability to act as a ligand for metal ions. mdpi.com This suggests that polymers derived from this compound could also find applications in areas such as ion exchange membranes or as polymer-supported catalysts. Additionally, 4-azo-3,5-substituted-1,2,4-triazole derivatives have been polymerized and have shown potential in anticorrosion applications. ajchem-a.com

Potential in Sensor Development (e.g., Chemo-sensors for Ions or Small Molecules)

The nitrogen-rich 1,2,4-triazole ring is an excellent coordinating ligand for a variety of metal ions and can participate in hydrogen bonding, making its derivatives highly suitable for the development of chemical sensors. nih.govrsc.org Chemosensors are molecules that signal the presence of a specific analyte through a detectable change, such as in color or fluorescence. sci-hub.seresearchgate.net

Triazole derivatives have been successfully employed as fluorescent chemosensors for various metal ions, including Ag⁺, Hg²⁺, Pb²⁺, and Cu²⁺. nih.govbohrium.com The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the triazole ring, which in turn modulates the photophysical properties of the molecule, leading to either fluorescence quenching or enhancement. nih.gov

Interestingly, a triazole-based fluorescent sensor has been developed for the detection of silver ions, which could then be used to sense bromide and chloride ions in aqueous media through a cation displacement mechanism. bohrium.com This is particularly relevant to this compound, as it highlights the potential for triazole systems to interact with halide ions. A sensor derived from this compound could potentially be designed for the selective detection of specific ions, leveraging the influence of the ethyl and bromo substituents on the electronic properties and binding affinity of the triazole core. The synthesis of such sensors is often achieved through "click chemistry," which allows for the straightforward creation of complex molecules. rsc.orgsci-hub.se

Table 2: Examples of Triazole-Based Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism |

|---|---|---|

| Fluorescent | Ag⁺, Br⁻, Cl⁻ | Cation coordination followed by anion displacement. bohrium.com |

| Fluorescent | Hg²⁺ | Fluorescence quenching or enhancement upon coordination. nih.gov |

| Fluorogenic | F⁻, Cl⁻, Br⁻, I⁻ | "Turn-on" fluorescence upon anion interaction. rsc.org |

Applications in Heterogeneous and Homogeneous Catalysis

The use of 1,2,4-triazole derivatives in catalysis is an emerging area of interest. The nitrogen atoms in the triazole ring can act as ligands to coordinate with metal centers, forming stable complexes that can function as catalysts. Deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. ajchem-a.com

While specific catalytic applications of this compound derivatives are not yet widely reported, the fundamental properties of the 1,2,4-triazole ring suggest potential in this field. For instance, triazole-based ligands can be used to stabilize metal nanoparticles, creating heterogeneous catalysts with high activity and stability. The functionalization of the triazole ring, which can be readily achieved from the dibromo precursor, allows for the tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Furthermore, a one-pot, three-component reaction for the synthesis of researchgate.netnih.govbohrium.comtriazolo[4,3-a]pyrimidines has been developed using a catalyst, showcasing the role of triazole derivatives in facilitating complex organic transformations. nih.gov This suggests that derivatives of this compound could be developed into catalysts or ligands for a range of organic reactions.

Design of New High-Energy Density Materials based on Triazole Derivatives

The high nitrogen content and positive enthalpy of formation of the 1,2,4-triazole ring make it an excellent building block for the synthesis of high-energy density materials (HEDMs). The strategy for designing new HEDMs often involves the introduction of energetic groups, such as nitro (—NO₂) or azido (B1232118) (—N₃), onto a stable heterocyclic core. The this compound is a valuable precursor in this context, as the bromine atoms can be substituted with these energetic functionalities.

For example, various energetic derivatives based on functionalized bridged 1,2,4-triazole N-oxides have been designed and their properties evaluated using theoretical methods. These compounds are predicted to have high densities and impressive detonation velocities and pressures, making them promising candidates for new HEDMs.

The synthesis of such materials often involves the nitration of a triazole precursor. While direct nitration of this compound is not documented, related compounds like 3,5-diamino-1,2,4-triazole can be oxidized to form nitro-derivatives. This highlights a potential pathway where the bromine atoms of the target compound could first be substituted with amino groups, followed by oxidation to yield a highly energetic molecule.

Table 3: Predicted Properties of Selected Designed 1,2,4-Triazole-Based Energetic Compounds

| Compound Type | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|

Emerging Research Directions and Future Prospects for 3,5 Dibromo 1 Ethyl 1h 1,2,4 Triazole

Integration into Complex Architectures and Multifunctional Materials

The structure of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole makes it an ideal building block, or "synthon," for constructing larger, more complex molecular architectures. The two bromine atoms serve as versatile handles for introducing a wide range of functionalities through substitution reactions.

Future research could focus on leveraging this reactivity to create novel polymers. For instance, by reacting the dibromo compound with various aromatic amines or other difunctional monomers, it is possible to synthesize polymers of 4-azo-3,5-substituted-1,2,4-triazole . ajchem-a.com Such polymers are being investigated for applications as advanced anticorrosion coatings. ajchem-a.com The inherent stability and polarity of the triazole ring can impart desirable properties to the resulting polymer backbone. rsc.org

Another promising direction is the development of supramolecular materials. Research on other triazole-containing molecules has shown they can act as ligands that self-assemble into complex structures, such as gels, in the presence of metal ions. acs.org This could lead to the creation of "smart" materials that respond to chemical stimuli, with potential uses in soft robotics and adaptive systems. acs.org The ability of 1,2,3-triazoles to act as linkers in sequence-defined polymers further suggests that 1,2,4-triazoles like the title compound could be used to create precisely structured oligomers for advanced materials applications. rsc.org

Exploration of Novel Reactivity Pathways for Selective Functionalization

The two bromine atoms on the triazole ring are prime sites for chemical modification, and exploring their reactivity is a key area for future research. The development of selective functionalization pathways, where each bromine atom is replaced in a controlled, stepwise manner, would significantly expand the synthetic utility of this compound.

Research into related 3(5)-functionalized 1,2,4-triazoles has demonstrated a wide range of possible transformations, including the preparation of esters, amides, nitriles, and hydrazides from a common precursor. nih.gov Applying these methods to this compound could yield a diverse library of new molecules. Furthermore, modern synthetic methods like multi-component reactions, which allow for the construction of complex molecules in a single step, could be adapted. rsc.orgisres.org For example, a formal [3+2] cycloaddition utilizing the ambiphilic reactivity of hydrazones has been developed for the synthesis of other multi-substituted 1,2,4-triazoles. rsc.org

Computational studies on C-amino-1,2,4-triazoles have shown that the different nitrogen atoms of the triazole ring exhibit distinct nucleophilicities, which can be exploited for selective alkylation depending on the properties of the electrophile. acs.orgnih.gov Although the N-1 position is blocked by an ethyl group in the title compound, understanding the reactivity of the remaining N-2 and N-4 atoms could uncover novel reaction pathways.

| Potential Functionalization Reaction | Reagent Type | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Nucleophilic Substitution | Sodium azide (B81097) | Azido (B1232118) group |

| Nucleophilic Substitution | Thiol | Thioether group |

Advanced in situ Spectroscopic Studies during Reaction Pathways

To fully harness the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure of final products, future research will likely employ advanced in situ spectroscopic methods. researchgate.netnih.gov

In situ monitoring, using techniques like ReactIR (infrared) or Raman spectroscopy, allows chemists to observe a reaction as it happens. This can provide crucial data on reaction kinetics, help identify transient intermediates that are invisible to conventional analysis, and reveal the influence of catalysts and reaction conditions in real-time. For substitution reactions at the bromine positions, in situ spectroscopy could elucidate the mechanism of metal-catalyzed cross-coupling reactions or track the progress of sequential substitutions, enabling precise control over the synthesis of complex derivatives.

Table: Illustrative Spectroscopic Data for Characterizing 1,2,4-Triazole (B32235) Derivatives

| Nucleus/Technique | Functional Group | Typical Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹³C NMR | C-Br | ~130-140 ppm | nih.gov |

| C=N (triazole ring) | ~150-165 ppm | nih.govmdpi.com | |

| N-C H₂-CH₃ | ~40-50 ppm | mdpi.com | |

| ¹H NMR | N-CH₂-C H₃ | ~1.2-1.5 ppm (triplet) | nih.gov |

| N-C H₂-CH₃ | ~4.1-4.4 ppm (quartet) | nih.gov | |

| IR Spectroscopy | C-H stretch (alkyl) | 2850-3000 cm⁻¹ | researchgate.net |

Theoretical Prediction and Experimental Validation of Undiscovered Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules before they are synthesized. bohrium.com For this compound, DFT calculations can provide invaluable insights into its structure, reactivity, and potential applications. dnu.dp.uaresearchgate.net

Key areas for theoretical investigation include:

Reactivity Indices: Calculation of the Molecular Electrostatic Potential (MEP) and Fukui functions can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic strategies. acs.orgnih.gov

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the HOMO-LUMO gap, which is an indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org

Spectroscopic Data: Theoretical calculations can predict IR, Raman, and NMR spectra, which serve as a valuable reference for confirming the identity and purity of the experimentally synthesized compound. dnu.dp.ua

Non-covalent Interactions: The parent compound, 3,5-dibromo-1H-1,2,4-triazole, is known to participate in halogen bonding. A significant future prospect involves using DFT to predict the strength and geometry of halogen and hydrogen bonds in the ethylated derivative, followed by experimental validation through X-ray crystallography. This knowledge is critical for crystal engineering and the design of self-assembling materials.

Table: Properties Predictable by DFT and Their Significance

| Predicted Property | Significance for Research |

|---|---|

| Molecular Geometry | Provides bond lengths and angles for the most stable conformation. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. acs.orgnih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in experimental characterization. dnu.dp.ua |

Sustainable Synthesis and Application Development in Non-Biological Fields

Modern chemical research places a strong emphasis on sustainability and green chemistry. Future development of this compound and its derivatives will likely focus on environmentally friendly synthetic methods.

Promising sustainable approaches include:

Green Solvents: Replacing hazardous solvents like DMF with biodegradable alternatives derived from cellulose, such as Cyrene. nih.gov

Heterogeneous Catalysis: Employing reusable, solid-supported catalysts, such as ZnO nanocrystals, which can be easily removed from the reaction mixture, simplifying purification and minimizing waste. rsc.org

Alternative Energy Sources: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Metal-Free Reactions: Designing synthetic pathways that avoid the use of heavy metal catalysts reduces cost and environmental impact. frontiersin.org

In addition to sustainable synthesis, the development of applications in non-biological fields is a major prospect. Based on the known properties of the 1,2,4-triazole scaffold, potential applications for derivatives of this compound include their use as corrosion inhibitors, components of ionic liquids, and building blocks for advanced functional polymers. ajchem-a.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dibromo-1-ethyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of a triazole precursor. For analogous compounds (e.g., 3,5-dibromo-1-methyl-1H-1,2,4-triazole), bromination is achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMSO) under reflux. Yield optimization requires careful control of reaction time (e.g., 18 hours for similar triazole derivatives) and stoichiometric ratios of brominating agents . Post-synthesis, purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to achieve >98% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns, though bromine’s quadrupolar moment may broaden peaks. Deuterated DMSO or CDCl₃ are preferred solvents .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For brominated triazoles, high-resolution data (≤ 0.8 Å) are recommended to resolve heavy-atom positions .

- Elemental analysis : Validate C, H, N, Br content with <0.5% deviation from theoretical values to confirm purity .

Q. What are common reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atoms at positions 3 and 5 are susceptible to nucleophilic displacement. For example:

- Amination : React with ammonia or primary amines in ethanol under reflux to yield 3,5-diamino derivatives .

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form biaryl triazoles . Monitor reaction progress via TLC and isolate products via vacuum distillation .

Advanced Research Questions

Q. How can conflicting data between elemental analysis and spectroscopic results be resolved?

- Methodological Answer : Discrepancies often arise from impurities or hydration.

- Purification : Sublimation under reduced pressure (e.g., 110°C, 0.1 mmHg) removes volatile impurities .

- Thermogravimetric analysis (TGA) : Quantify residual solvents or water content (e.g., <0.5% as per industrial standards) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₅Br₂N₃) to validate stoichiometry .

Q. What experimental designs are recommended for studying the thermal stability and decomposition kinetics of this compound?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Measure decomposition onset temperature (T₀) and enthalpy (ΔH). For triazoles, decomposition typically occurs at 140–170°C, but impurities can lower T₀ by 20–30°C .

- Impact sensitivity testing : Use a BAM drop-hammer apparatus to assess safety thresholds. Brominated triazoles may exhibit moderate sensitivity (e.g., >5 J impact energy) .

- Kinetic analysis : Apply the Kissinger method to DSC data to calculate activation energy (Eₐ) and pre-exponential factor (A) .

Q. How can substituent effects on biological activity be systematically evaluated for derivatives of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 3,5-diamino or 3-nitro derivatives) and test antimicrobial activity via disc diffusion assays (e.g., Mueller-Hinton agar, 24-hour incubation) .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

- Cytotoxicity screening : Perform MTT assays on mammalian cell lines to rule out non-specific toxicity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.